Microwave-Assisted Allyl Ester Deprotection Achieves >98% Purity in 10 Minutes vs. Conventional Pd(0) Methods
The -OAll group on Fmoc-Asu(Oall)-OH can be deprotected using microwave-assisted Pd(0) catalysis under atmospheric conditions, achieving complete cleavage after two 5-minute cycles at 38°C with >98% purity [1]. In contrast, conventional room-temperature Pd(PPh3)4 deprotection under inert atmosphere requires extended reaction times (often hours) and is reagent-intensive [2]. The accelerated protocol reduces catalyst oxidation risk and reagent consumption while maintaining compatibility with other Fmoc/tBu protecting groups [3].
| Evidence Dimension | Deprotection efficiency and reaction time |
|---|---|
| Target Compound Data | Two × 5 min microwave cycles at 38°C → complete -OAll removal; >98% peptide purity |
| Comparator Or Baseline | Conventional room-temperature Pd(PPh3)4 deprotection under argon: hours-long reaction, reagent-intensive |
| Quantified Difference | Reaction time reduced from hours to 10 minutes; purity maintained at >98% |
| Conditions | Pd(PPh3)4 (0.1 equiv) with phenylsilane (10 equiv) in DMF, microwave synthesizer under atmospheric conditions |
Why This Matters
This enables high-throughput SPPS workflows with reduced reagent costs and minimized catalyst poisoning risk, critical for industrial-scale peptide manufacturing.
- [1] Wilson, K.R.; Sedberry, S.; Pescatore, R.; Vinton, D.; Love, B.; Ballard, S.; Wham, B.C.; Hutchison, S.K.; Williamson, E.J. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science 2016, 22(10), 622–627. DOI: 10.1002/psc.2910. View Source
- [2] Góngora-Benítez, M.; Tulla-Puche, J.; Albericio, F. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science 2013, 15(5), 217–228. DOI: 10.1021/co300153c. View Source
- [3] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews 2009, 109(6), 2455–2504. DOI: 10.1021/cr800323s. View Source
